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molecular formula C12H27NO B8717728 2-Amino-1-dodecanol CAS No. 97028-87-0

2-Amino-1-dodecanol

Cat. No. B8717728
M. Wt: 201.35 g/mol
InChI Key: VFAALMIZIKQCCB-UHFFFAOYSA-N
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Patent
US04960771

Procedure details

26.465 g of 2-aminododecanol and 12.32 g of ethylene carbonate were heated at approximately 110° C. for 48 hours (preparation of the cyclic urethanes can be carried out without a solvent or in toluene solution)as a solvent. The reaction was followed by tlc and at the completion of the reaction the contents were cooled, dissolved in ethyl acetate and the organic solution was washed with brine and water. After drying, the filtrate was concentrated and the oily residue was kugelrohr distilled to give 27.33 g (96.56%) of colorless liquid, which slowly solidified, m.p. 31.5-32.5° C.
Quantity
26.465 g
Type
reactant
Reaction Step One
Quantity
12.32 g
Type
reactant
Reaction Step One
[Compound]
Name
cyclic urethanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
96.56%

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[CH2:3][OH:4].[C:15]1(=O)OCC[O:16]1>C1(C)C=CC=CC=1.C(OCC)(=O)C>[CH2:5]([CH:2]1[CH2:3][O:4][C:15](=[O:16])[NH:1]1)[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
26.465 g
Type
reactant
Smiles
NC(CO)CCCCCCCCCC
Name
Quantity
12.32 g
Type
reactant
Smiles
C1(OCCO1)=O
Step Two
Name
cyclic urethanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at the completion of the reaction the contents
TEMPERATURE
Type
TEMPERATURE
Details
were cooled
WASH
Type
WASH
Details
the organic solution was washed with brine and water
CUSTOM
Type
CUSTOM
Details
After drying
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISTILLATION
Type
DISTILLATION
Details
the oily residue was kugelrohr distilled

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCC)C1NC(OC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 27.33 g
YIELD: PERCENTYIELD 96.56%
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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